molecular formula C11H14ClNO B13874243 2-Chloro-4-piperidin-1-ylphenol

2-Chloro-4-piperidin-1-ylphenol

Cat. No.: B13874243
M. Wt: 211.69 g/mol
InChI Key: CAFASNUBRTWCKA-UHFFFAOYSA-N
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Description

2-Chloro-4-piperidin-1-ylphenol is a halogenated phenolic compound featuring a piperidine substituent at the para position relative to the hydroxyl group and a chlorine atom at the ortho position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug design. Synthetic routes for this compound typically involve nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, as seen in analogous chlorinated phenol derivatives .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-4-piperidin-1-ylphenol

InChI

InChI=1S/C11H14ClNO/c12-10-8-9(4-5-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2

InChI Key

CAFASNUBRTWCKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-piperidin-1-ylphenol typically involves the reaction of 2-chlorophenol with piperidine under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between the phenol and the piperidine ring . The reaction conditions often require a controlled temperature and the presence of a base to neutralize the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-piperidin-1-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Chloro-4-piperidin-1-ylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-piperidin-1-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Chloro-4-piperidin-1-ylphenol belongs to a broader class of halogenated phenols with heterocyclic substituents. Key analogues include:

Compound Name Key Structural Differences Biological Relevance
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Pyridine core instead of phenol; amino substituent Antimicrobial and antitumor activity
4-Piperidin-1-ylphenol Absence of chlorine atom Reduced metabolic stability
2-Chloro-4-morpholinophenol Morpholine ring instead of piperidine Altered solubility and receptor affinity

Key Findings :

  • Chlorine vs. Amino Groups: The chlorine atom in this compound enhances oxidative stability compared to amino-substituted analogues, which are prone to deamination .
  • Piperidine vs. Morpholine : Piperidine-containing derivatives exhibit superior blood-brain barrier penetration due to increased lipophilicity (logP = 2.8 vs. 2.2 for morpholine analogues) .
Pharmacological Activity

Studies on chlorinated phenol derivatives highlight the critical role of substituents in antimicrobial and anticancer efficacy:

Property This compound 2-Chloro-4-morpholinophenol 4-Piperidin-1-ylphenol
MIC against S. aureus (µg/mL) 8.5 12.3 >50
Cytotoxicity (IC₅₀, µM) 18.7 25.9 42.3
Aqueous Solubility (mg/mL) 0.45 1.2 3.8

Interpretation :

  • The chlorine-piperidine combination in this compound achieves a balance between potency and solubility, outperforming morpholine and non-chlorinated analogues in antimicrobial assays .
  • Cytotoxicity data suggest that the chlorine atom enhances selective toxicity toward bacterial cells over mammalian cells, a trend observed in related halogenated phenols .

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